Microcystin LW

Hydrophobicity log P QSAR

Reliance on MC-LR alone underestimates total microcystin hazard, as MC-LW contributes ≥45% to total toxicity in 32% of contaminated samples. This hydrophobic congener (log P 3.46) is essential for accurate risk assessment. Use this certified reference standard to: • Quantify MC-LW via validated MRM transition (m/z 1025.8 → 891.7) with LOQ 2.0 μg/L. • Leverage the distinct 222 nm UV maximum (vs. 239 nm for MC-LR) for selective HPLC-PDA detection. • Investigate congener-specific OATP-mediated transport and neurotoxicity in astrocytes. Supplied as a methanol solution with ≥95% HPLC purity; shipped with full Certificate of Analysis.

Molecular Formula C54H72N8O12
Molecular Weight 1025.2 g/mol
Cat. No. B1258673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocystin LW
Molecular FormulaC54H72N8O12
Molecular Weight1025.2 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C
InChIInChI=1S/C54H72N8O12/c1-29(2)24-42-52(69)61-46(54(72)73)33(6)48(65)59-43(27-37-28-55-40-19-15-14-18-38(37)40)51(68)57-39(21-20-30(3)25-31(4)44(74-10)26-36-16-12-11-13-17-36)32(5)47(64)58-41(53(70)71)22-23-45(63)62(9)35(8)50(67)56-34(7)49(66)60-42/h11-21,25,28-29,31-34,39,41-44,46,55H,8,22-24,26-27H2,1-7,9-10H3,(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,61,69)(H,70,71)(H,72,73)/b21-20+,30-25+/t31-,32-,33-,34+,39-,41+,42-,43-,44-,46+/m0/s1
InChIKeyCJIASZBWXIFQMU-LNXRSHCCSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcystin LW Reference Standard Properties


Microcystin LW (MC-LW; CAS 157622-02-1) is a cyclic heptapeptide hepatotoxin belonging to the microcystin family of cyanobacterial secondary metabolites [1]. It is a structural analog of the prototypical microcystin-LR (MC-LR), distinguished by the substitution of the amino acid tryptophan (Trp, W) in place of arginine (Arg, R) at the variable position 4 of the cyclic peptide ring . This specific amino acid exchange confers substantially increased hydrophobicity to the molecule [2]. The compound retains the conserved (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) moiety essential for biological activity [3]. With a molecular weight of 1025.2 g/mol, MC-LW is used primarily as an analytical reference standard for environmental monitoring and as a research tool for investigating congener-specific toxicological mechanisms [4].

Analytical reference standard for microcystin environmental monitoring workflows
Hydrophobic tryptophan-substituted congener for permeability and transporter studies
Distinct UV spectral signature (222 nm) supports HPLC method development

Microcystin LW: Why Substitution Fails


Microcystin congeners are not functionally interchangeable due to congener-specific variations in amino acid composition at positions 2 and 4 of the cyclic heptapeptide ring, which produce marked differences in physicochemical properties and toxicological behavior [1]. The substitution of the basic arginine residue in MC-LR with the aromatic, hydrophobic tryptophan in MC-LW alters molecular hydrophobicity, cellular permeability, and transporter recognition, leading to divergent toxicity profiles and environmental fate [2]. In analytical contexts, MC-LW possesses a distinct UV absorption maximum (222 nm) conferred by the tryptophan residue, whereas most microcystins, including MC-LR and MC-LF, exhibit a characteristic maximum at 239 nm . For risk assessment and environmental monitoring, reliance on MC-LR as a surrogate for total microcystin toxicity can substantially underestimate hazard potential in water bodies where MC-LW is present [3]. The quantitative evidence below demonstrates precisely how MC-LW differs from its closest structural analogs across multiple performance dimensions relevant to scientific selection.

1 Trp substitution at position 4 alters hydrophobicity, permeability, and transporter recognition relative to MC-LR
2 UV absorption maximum shifts to 222 nm vs typical 239 nm, causing spectral misidentification if MC-LR is used as sole reference
3 Toxicity profile differs substantially; MC-LR surrogate may underestimate hazard in congeners where MC-LW is present

Microcystin LW Quantitative Differentiation


Hydrophobicity: MC-LW vs. MC-LR

MC-LW exhibits substantially higher hydrophobicity than MC-LR, with an HPLC-estimated 1-octanol/water partition coefficient (log P) of 3.46 compared to 2.16 for MC-LR and 3.56 for MC-LF [1]. This ~1.3 log unit increase relative to MC-LR represents a ~20-fold greater partition into hydrophobic environments.

Hydrophobicity (log P)
Head-to-head
log P 3.46 vs MC-LR 2.16
~20× octanol partition shift
Supports membrane permeability and cellular uptake study context
HPLC-derived estimation; confirmed intracellular accumulation
Hydrophobicity log P QSAR

PP2A Inhibition: MC-LW vs. MC-LR

In a recombinant PP2A catalytic subunit (rPP2Ac) inhibition assay, MC-LW demonstrated potent inhibition with an IC50 of 0.114 nM, which is 2.4-fold less potent than MC-LR (IC50 = 0.048 nM) but comparable to MC-LF (IC50 = 0.096 nM) [1]. All tested microcystins strongly inhibited rPP2Ac activity at sub-nanomolar concentrations.

PP2A IC₅₀
Head-to-head
0.114 nM
2.4× higher vs MC-LR 0.048 nM
Assay context for PP2A inhibition detection
Calibration with MC-LR may introduce systematic bias
PP2A IC50 Enzyme inhibition

In Vivo Toxicity to Tetrahymena

In the protozoan Tetrahymena pyriformis model, 24-hour LC50 values followed the toxicity ranking MC-LR (least toxic) < MC-LY (intermediate) < MC-LW ≈ MC-LF (most toxic) [1]. The most hydrophobic toxin, MC-LF, was 1.4 to 3.5 times more toxic than MC-LR across all measured toxicological endpoints (LC50, respiration inhibition, population growth rate, and maximum culture density). MC-LW exhibited toxicity comparable to MC-LF, while MC-LY toxicity was intermediate between MC-LR and MC-LF [1]. Positive correlations between all toxicological endpoints and log P were consistently observed [1].

In Vivo Toxicity Rank
Head-to-head
MC-LW ≈ MC-LF > MC-LY > MC-LR
Ranked among tested set; correlates with log P
Tetrahymena pyriformis 24h LC₅₀ and growth endpoints
In vivo toxicity LC50 Ecotoxicology

Astrocyte Cytotoxicity of MC-LW

In cultured rat cortical astrocytes, 24-hour exposure to MC-LW and MC-LF resulted in dose-dependent toxicity characterized by significant reduction in cell number, declined MTT viability, and increased apoptosis (Annexin-V positive). In contrast, MC-LR produced no observable toxic effects under identical exposure conditions [1]. Immunodetection using anti-Adda antibody confirmed intracellular localization of MC-LW and MC-LF but not MC-LR, consistent with OATP-mediated transport of the hydrophobic variants [1].

Astrocyte Cytotoxicity
Head-to-head
MC-LW: reported cell loss and apoptosis; MC-LR: no reported effect
Cell-type-specific endpoint context
Rat cortical astrocytes, 24h MTT/Annexin-V
Neurotoxicity Astrocytes Cell viability

Intestinal Permeability: MC-LW vs. MC-LR

In a 3D human reconstructed intestinal epithelium model, MC-LR, MC-YR, and MC-RR exhibited dose-independent permeability with Papp values ranging from 2.95 × 10⁻⁷ to 3.54 × 10⁻⁷ cm/s. In contrast, MC-LW and MC-LF showed a dose-dependent increase in permeability, reaching Papp values similar to other congeners only at 40 µM [1]. Due to their higher lipophilicity, MC-LW and MC-LF were also detected within the cellular compartment, whereas the more hydrophilic variants (MC-RR, -LR, -YR) showed absorption values of only ~5% of the administered dose [1].

Intestinal Permeability
Head-to-head
MC-LW: dose-dependent Papp; MC-LR: dose-independent
Transport behavior context for absorption studies
3D human intestinal epithelium, intracellular detection
Permeability Intestinal absorption OATP

UV Absorption Differentiation of MC-LW

MC-LW possesses a characteristically different UV absorption spectrum compared to other microcystins, making it a useful reference compound for HPLC analysis. The tryptophan residue confers an absorption maximum at 222 nm, whereas most microcystins, including MC-LR, MC-RR, MC-YR, and MC-LF, exhibit a characteristic maximum at 239 nm .

UV λmax
Class-level
222 nm (Trp) vs typical 239 nm
Spectral identity review; supports peak discrimination
HPLC-PDA; co-elution scenarios
HPLC UV detection Analytical reference

Microcystin LW Application Scenarios


Environmental Risk Assessment

In Dutch surface water monitoring, MC-LW and/or MC-LF were detected in 32% of microcystin-containing samples, contributing approximately 10% to total MC mass concentration but an estimated ≥45% to total MC toxicity due to their higher potency [1]. Risk assessments that rely solely on MC-LR concentration data would underestimate the true hazard. MC-LW reference standard is required for accurate LC-MS/MS quantification (MRM transition m/z 1025.8 → 891.7) [2] and for generating congener-specific toxicity equivalency data to inform regulatory decisions [3].

Neurotoxicity Research on Astrocytes

MC-LW induces selective, dose-dependent toxicity in rat cortical astrocytes while MC-LR shows no effect [1]. Intracellular MC-LW localization is confirmed by anti-Adda immunodetection, indicating active OATP-mediated transport into neural cells [1]. MC-LW is the appropriate tool compound for investigating microcystin-induced astrocyte dysfunction, cytoskeletal disruption (GFAP, actin, tubulin degradation), and potential neurological sequelae of cyanotoxin exposure [1].

Intestinal Absorption & Toxicokinetics

MC-LW exhibits dose-dependent intestinal permeability distinct from the dose-independent transport of MC-LR, with intracellular accumulation observed due to its lipophilicity (log P = 3.46) [1][2]. This congener is a model hydrophobic microcystin for investigating the role of influx transporters beyond OATPs, MRP2-mediated efflux, and the relationship between physicochemical properties and absorption kinetics [3].

HPLC-UV & LC-MS/MS Method Development

MC-LW is a valuable reference standard for HPLC method development due to its unique UV absorption maximum at 222 nm, distinct from the 239 nm characteristic of most other microcystins [1]. For LC-MS/MS quantification, validated MRM transitions (m/z 1025.8 → 891.7) and LOQ values (2.0 μg/L) are established [2]. Methods have been validated for simultaneous quantification of six microcystins (MC-LA, LF, LR, LW, RR, YR) in a single chromatographic run with LOD of 0.2–1 pg on column [3].

Application
Selection Property
Validation Focus
Environmental Risk Assessment
Congener-specific toxicity contribution data
LC-MS/MS quantification and hazard modeling
Neurotoxicity Research (Astrocytes)
Astrocyte-selective endpoint response
Intracellular localization and viability endpoints
Intestinal Absorption & Toxicokinetics
Dose-dependent permeability and lipophilicity
Transporter-mediated uptake/efflux studies
HPLC-UV & LC-MS/MS Method Development
Distinct UV spectral signature (Trp residue)
Spectral confirmation and MRM method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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